[4-(1-ADAMANTYL)PIPERAZINO](CYCLOBUTYL)METHANONE
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Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a compound that features a unique structure combining an adamantyl group, a piperazine ring, and a cyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways .
Medicine: In medicine, 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industry, this compound is used in the development of new materials with unique properties. Its structure can impart stability and functionality to polymers and other materials .
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The adamantyl group provides rigidity and stability, while the piperazine ring can interact with various biological molecules. The cyclobutyl moiety may enhance the compound’s binding affinity and specificity .
Molecular Targets and Pathways: The compound may target specific proteins or enzymes involved in critical biochemical pathways. By binding to these targets, it can modulate their activity and influence various physiological processes .
Comparison with Similar Compounds
- 1-Adamantyl(piperidino)methanone
- 4-Methylpiperazin-1-yl(1-pentyl-1H-indol-3-yl)methanone
- Cyclohexyl{4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]piperazino}methanone
Uniqueness: 4-(1-ADAMANTYL)PIPERAZINOMETHANONE is unique due to its combination of an adamantyl group, a piperazine ring, and a cyclobutyl moiety. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-18(17-2-1-3-17)20-4-6-21(7-5-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMOZCZSIDLJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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